N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide
Description
N-(Prop-2-yn-1-yl)pyrazine-2-carboxamide is a pyrazine derivative characterized by a propargyl (prop-2-yn-1-yl) group attached to the carboxamide nitrogen of pyrazine-2-carboxylic acid. Its synthesis typically involves coupling pyrazinoic acid with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography . The propargyl group introduces alkyne functionality, enabling further derivatization via click chemistry or metal-catalyzed reactions.
Properties
IUPAC Name |
N-prop-2-ynylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h1,4-6H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYQPTSAKVQJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through several methods, including catalytic and non-catalytic approaches. For instance, the catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general principles of amidation, including the activation of carboxylic acids and the use of coupling reagents, are likely employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used in organic synthesis studies to develop new compounds and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a role in pharmaceutical drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound’s unique chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound exerts its effects through the modulation of enzymatic activities and signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazine Carboxamide Derivatives
Key Observations :
- Propargyl vs. Aromatic Substituents : The propargyl group in the target compound enhances reactivity for further modifications (e.g., cycloadditions), whereas aromatic substituents (e.g., pyridine in , benzooxaborol in ) improve target specificity or metal-binding capabilities.
- Sulfamoyl and Chlorobenzyl Groups : In compound 23, these groups enhance NLRP3 inflammasome inhibition by facilitating interactions with hydrophobic pockets in the protein .
Key Observations :
Key Observations :
- Yield Trends : Simpler derivatives (e.g., pyridine-substituted ) exhibit higher yields (>70%) compared to multi-functional analogs (e.g., compound 23 at 38% ).
- Reagent Impact : Use of isobutyl chloroformate in lowers yield due to steric hindrance during coupling.
Physicochemical and Spectroscopic Properties
- Rotameric Flexibility : N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide exhibits two rotamers (72.5% A and 27.5% B) in NMR, attributed to restricted rotation around the amide bond .
- π-Stacking Interactions : HgX₂ complexes of N-(halonaphthyl)pyrazine-2-carboxamides show repetitive π–π interactions in crystal structures, enhancing stability .
- Solubility : Propargyl-substituted derivatives generally exhibit lower aqueous solubility compared to polar analogs like POA-L-Phe-NMP .
Biological Activity
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide, also referred to as 3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazine ring and an alkyne side chain. This article delves into its biological activity, exploring its potential applications, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 176.179 g/mol
The compound's structure allows it to participate in various chemical reactions, making it a candidate for synthesizing derivatives with enhanced biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for treating infections caused by various pathogens.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. It may act as a ligand for various biological receptors.
- Anticancer Potential : There are indications that this compound could have anticancer properties. Its interaction with molecular targets involved in cancer progression is an area of ongoing research.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but likely involve:
- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects.
- Modulation of Signaling Pathways : By inhibiting enzymes or interacting with receptors, the compound could influence various cellular signaling pathways critical in disease processes.
Antimycobacterial Activity
In studies focusing on antimycobacterial activity, related compounds have shown significant efficacy against Mycobacterium tuberculosis. For instance, derivatives of pyrazinecarboxamides demonstrated minimal inhibitory concentrations (MICs) comparable to established treatments like pyrazinamide (PZA). Although specific data on this compound is limited, the structural similarities suggest potential effectiveness against mycobacterial strains .
Antifungal and Antibacterial Studies
In vitro assays have revealed that compounds structurally similar to this compound exhibit antifungal and antibacterial activities. For example, some derivatives have shown high potency against fungal strains such as Trichophyton mentagrophytes and bacterial strains, indicating a broad spectrum of antimicrobial activity .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
